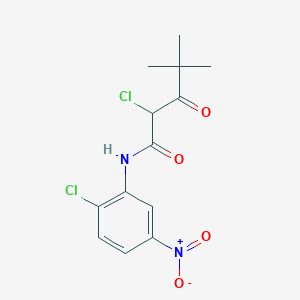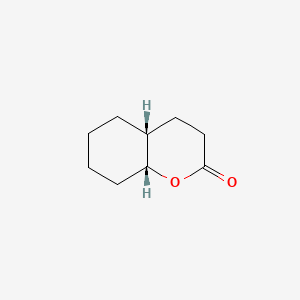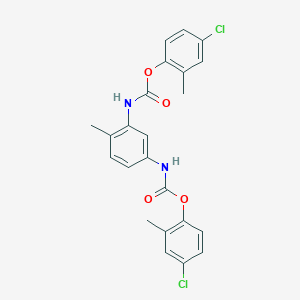
N,N-Diethyl-4-(2-pyridyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(2-pyridyl)aniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and a pyridyl group is attached to the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(2-pyridyl)aniline typically involves the reaction of 4-(2-pyridyl)aniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(2-pyridyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(2-pyridyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-4-(2-pyridyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(2-pyridyl)aniline
- N,N-Diethyl-4-(4-nitrophenylazo)aniline
- N,N-Diethyl-4-(para-tolylazo)-aniline
Uniqueness
N,N-Diethyl-4-(2-pyridyl)aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diethyl groups and the pyridyl moiety allows for unique interactions and applications that may not be achievable with similar compounds.
Propiedades
Número CAS |
100957-33-3 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
N,N-diethyl-4-pyridin-2-ylaniline |
InChI |
InChI=1S/C15H18N2/c1-3-17(4-2)14-10-8-13(9-11-14)15-7-5-6-12-16-15/h5-12H,3-4H2,1-2H3 |
Clave InChI |
SAQPQTKYCWAAMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)

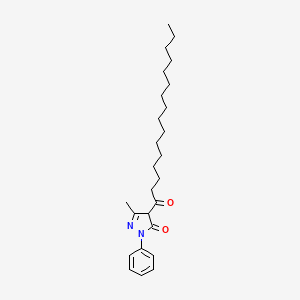


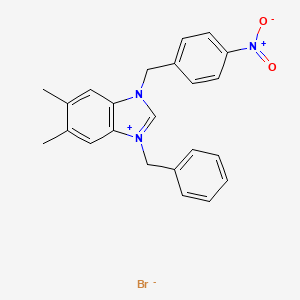
![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)
